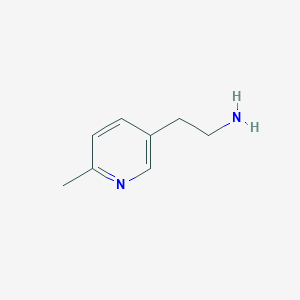

2-(6-Methylpyridin-3-yl)ethanamine

Description

Significance of Pyridine-Containing Scaffolds in Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental scaffolds in the realm of organic chemistry. nih.govresearchgate.net These six-membered aromatic heterocycles are not only common solvents but also serve as crucial components in functional nanomaterials, organometallic ligands, and asymmetric catalysis. nih.gov The nitrogen atom within the pyridine ring imparts a degree of poor basicity that can enhance water solubility in larger molecules, a valuable characteristic in pharmaceutical and materials science. nih.gov The pyridine nucleus is a key feature in numerous naturally occurring compounds, including alkaloids like nicotine, and essential vitamins such as niacin and pyridoxine. nih.gov In synthetic applications, the pyridine ring is more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, than electrophilic substitution, which occurs at the C-3 position under more rigorous conditions. nih.gov This reactivity is a consequence of the electron-withdrawing nature of the ring nitrogen. nih.gov The versatility of pyridine scaffolds has led to their widespread use in the design and synthesis of a diverse array of therapeutic agents and other functional molecules. nih.govresearchgate.netrsc.orgtandfonline.comnih.gov

Overview of Ethanamine Functionalities in Chemical Structures

The ethanamine (or ethylamine) functionality is a primary amine attached to a two-carbon chain. solubilityofthings.com This structural motif is a vital building block in organic synthesis due to the reactivity of its primary amine group. solubilityofthings.com This group can readily participate in a variety of chemical reactions, including acylation, alkylation, and condensation. solubilityofthings.com Ethanamine itself is a colorless gas with a strong, ammonia-like odor that condenses into a liquid miscible with most solvents just below room temperature. wikipedia.org It is a nucleophilic base, a characteristic typical of amines, which allows it to be used in a wide range of organic reactions. wikipedia.orgfiveable.me The presence of the amine group allows for the formation of hydrogen bonds, which influences solubility. solubilityofthings.com In industrial and laboratory settings, ethanamine and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and surfactants. solubilityofthings.comontosight.aisafrole.com

Research Trajectory of 2-(6-Methylpyridin-3-yl)ethanamine and its Analogues

Research involving 2-(6-Methylpyridin-3-yl)ethanamine and its analogues has primarily focused on their utility as synthetic intermediates. For instance, the related compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate in the synthesis of COX-2 inhibitors, which are a class of anti-inflammatory drugs. justia.comgoogle.com The synthesis of this ethanone (B97240) derivative often involves multi-step processes starting from precursors like 2-methyl-5-ethylpyridine. justia.com Various synthetic routes have been developed to produce these intermediates efficiently. For example, a process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone involves the reaction of N,N-dialkylamino-(6-methyl-3-pyridyl)acetonitrile with a 4-(methylsulfonyl)benzyl halogenide in the presence of a base. justia.com The study of such synthetic pathways is crucial for the development of new and improved methods for producing valuable chemical compounds.

The chemical properties of 2-(6-Methylpyridin-3-yl)ethanamine itself are documented, providing a foundation for its use in further research. It is a solid at room temperature with a molecular weight of 136.19 g/mol. sigmaaldrich.com Its structure and reactivity make it a candidate for incorporation into more complex molecular designs.

Below is a table summarizing the key chemical data for 2-(6-Methylpyridin-3-yl)ethanamine:

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 19363-94-1 |

| Physical Form | Solid |

| InChI | 1S/C8H12N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6,9H2,1H3 |

| InChI Key | CDTHKXWPZVCHBX-UHFFFAOYSA-N |

| SMILES String | Cc1cccc(CCN)n1 |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAUZLFLNPDEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630329 | |

| Record name | 2-(6-Methylpyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-84-2 | |

| Record name | 2-(6-Methylpyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methylpyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 6 Methylpyridin 3 Yl Ethanamine

Established Synthetic Approaches and Reaction Parameters

Traditional methods for synthesizing substituted pyridines often involve building the ring from acyclic precursors or functionalizing a pre-existing pyridine (B92270) ring. For a target like 2-(6-Methylpyridin-3-yl)ethanamine, the latter approach is more common, focusing on the regioselective introduction of a two-carbon side chain.

The functionalization of pyridine rings is complicated by the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack. pharmaguideline.com Several strategies have been developed to achieve alkylation.

Minisci Reaction: This radical-based reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles. It typically involves the generation of an alkyl radical from a carboxylic acid, which then adds to the protonated pyridine ring. For C-4 selective alkylation, a common challenge, a strategy employing a simple maleate-derived blocking group has been developed to enable controlled Minisci-type decarboxylative alkylation. nih.gov

Nucleophilic Addition to Activated Pyridines: Direct functionalization of pyridine is possible with strong nucleophiles like organolithium reagents, but these reactions can lack selectivity and require harsh cryogenic conditions. uiowa.eduacs.org A more controlled approach involves the activation of the pyridine ring. For instance, pyridine N-oxides can be reacted with Grignard reagents to afford 2-substituted pyridines. organic-chemistry.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A strategy for the late-stage installation of functional groups on challenging substrates, such as pyridyl phenyl compounds, involves a cross-coupling approach using thianthrenium salts with isonitriles, catalyzed by a palladium complex. acs.org This highlights the robustness of catalytic methods for functionalizing pyridine rings.

The success of pyridine functionalization is highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reagents. Recent research has focused on developing milder and more selective conditions.

For instance, a regiodivergent alkylation of pyridines can be achieved by tuning the alkyllithium activator and solvent system. acs.org C4-alkylation is favored using methyllithium (B1224462) in 1,2-dimethoxyethane (B42094) (DME), while C2-alkylation is preferred with sec-butyllithium (B1581126) in a tetrahydrofuran (B95107) (THF)/toluene mixture. acs.org

Below is a table summarizing exemplary reaction conditions for various pyridine functionalization strategies.

| Reaction Type | Catalyst / Reagent | Solvent | Temperature | Key Features | Source(s) |

| C4-Alkylation | 2-Me (Alkyllithium) | 1,2-DME | 80 °C | High regioselectivity for C4 position. | acs.org |

| C2-Alkylation | 2-sBu (Alkyllithium) | THF/Toluene (1:1) | 80 °C | High regioselectivity for C2 position. | acs.org |

| Minisci C4-Alkylation | AgNO₃, (NH₄)₂S₂O₈ | DCE:H₂O (1:1) | 50 °C | Uses a blocking group for C4 selectivity. | nih.gov |

| Nitrile Installation | [(η³-C₃H₅)PdCl]₂, Xantphos | 1,2-DCE | 100 °C | Late-stage functionalization via cross-coupling. | acs.org |

| Carbamoyl Installation | [(η³-C₃H₅)PdCl]₂, Xantphos | DMSO | 100 °C | Late-stage functionalization via cross-coupling. | acs.org |

Following the synthesis, the target compound must be isolated from the reaction mixture and purified. Standard laboratory techniques are employed, tailored to the properties of the product.

A common workflow involves quenching the reaction, often by adding water or an aqueous solution. google.comnih.gov If the product precipitates, it can be isolated by filtration, followed by washing with appropriate solvents to remove impurities, and then dried under vacuum. google.comprepchem.com

Alternatively, if the product is soluble in organic solvents, a liquid-liquid extraction is performed. The crude product is extracted from the aqueous phase into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. The combined organic layers are then washed with brine to remove residual water, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product. nih.gov Final purification is typically achieved through column chromatography or crystallization. nih.gov

Advanced Synthetic Strategies and Process Considerations

Modern synthetic chemistry aims to improve efficiency, selectivity, and environmental sustainability. This has led to the development of advanced strategies, including one-pot protocols and novel activation methods that circumvent the inherent reactivity limitations of the pyridine ring.

In-situ synthesis, where reactive intermediates are generated and consumed in the same reaction vessel without isolation, offers significant advantages in terms of step economy and the ability to handle unstable species.

Hantzsch Pyridine Synthesis: This classic multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) (or an ammonia source) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. pharmaguideline.comorganic-chemistry.org This one-pot procedure efficiently constructs the pyridine ring from simple, acyclic precursors.

Amide Activation Protocols: A versatile, single-step method converts N-vinyl and N-aryl amides into highly substituted pyridine and quinoline (B57606) derivatives. organic-chemistry.org The process involves activating the amide with trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, which generates a reactive intermediate that undergoes nucleophilic addition and annulation in situ. organic-chemistry.org This method provides precise control over substituent placement under mild conditions. organic-chemistry.org

Titanacyclopropane-Mediated Alkylation: For the C2-H alkylation of pyridines, a strategy involves the in-situ generation of titanacyclopropanes, which then react regioselectively with pyridine N-oxides. organic-chemistry.org

Overcoming the low reactivity of the pyridine ring towards C-C bond formation is a central challenge. uiowa.edu Advanced methodologies focus on temporarily activating the ring to enhance its electrophilicity.

Formation of N-Acyl Pyridinium (B92312) Salts: A palladium-catalyzed carbonylative coupling has been designed to generate potent N-acyl pyridinium salts in situ. rsc.org These activated intermediates serve as powerful Friedel-Crafts acylating agents, enabling the functionalization of various arenes. The choice of pyridine derivative used as an additive can modulate the reactivity and selectivity of the transformation. rsc.org

Enzyme-Mimic Activation: A novel approach utilizes a pocket-type urea-based reagent that acts as an enzyme mimic to activate the pyridine ring. rsc.orgrsc.org This platform enables the highly regioselective C-4 functionalization of pyridines with a broad scope of both ionic and radical nucleophiles, a feat that is difficult to achieve with traditional methods due to competing reactivity at other positions. rsc.orgrsc.orgnih.gov

Activation via N-Allyl Pyridinium Salts: Allylated 2- and 4-alkyl pyridines can be prepared from N-allyl pyridinium salts using palladium catalysts. This reaction demonstrates a specific activation strategy for introducing allyl groups, with key reaction parameters identified to ensure success. uiowa.edu

Chemical Reactivity and Derivatization Strategies of 2 6 Methylpyridin 3 Yl Ethanamine

Fundamental Reaction Pathways

The reactivity of 2-(6-methylpyridin-3-yl)ethanamine can be understood through several fundamental reaction pathways that target either the nitrogen on the pyridine (B92270) ring or the amino group of the ethylamine (B1201723) side chain.

The nitrogen atom of the pyridine ring in 2-(6-methylpyridin-3-yl)ethanamine can undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. ontosight.ai The resulting N-oxide exhibits altered electronic properties and can serve as an intermediate for further functionalization. The formation of amine N-oxides is a well-established reaction for tertiary amines. thieme-connect.de

While the primary amine of the ethanamine moiety is already in a reduced state, the pyridine ring can potentially undergo reduction under specific conditions. However, reactions involving the amine group are more common. For instance, reductive amination of a suitable pyridine precursor, like 3,6-pyridinedicarbaldehyde, can be used to synthesize related structures. This process involves the condensation of the aldehyde with an amine followed by reduction, often with sodium borohydride (B1222165) or through catalytic hydrogenation, to yield the final amine derivative.

The primary amine group of the ethanamine side chain is a potent nucleophile. This allows it to readily participate in nucleophilic substitution reactions with various electrophiles. A common example is the reaction with acyl chlorides to form N-substituted amides. chemguide.co.uk In this reaction, the lone pair of electrons on the nitrogen atom of the ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to yield the stable amide product. chemguide.co.uk

Coupling Reactions for Complex Structure Elaboration

The structural framework of 2-(6-methylpyridin-3-yl)ethanamine is amenable to various C-C bond-forming cross-coupling reactions, which are instrumental in the construction of more elaborate and complex molecular architectures. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are powerful tools for this purpose. nih.gov These reactions typically involve the introduction of a halo-substituent (e.g., bromo or iodo) onto the pyridine ring, which can then be coupled with a wide array of boronic acids (in Suzuki coupling) or terminal alkynes (in Sonogashira coupling) to introduce new carbon-based fragments. nih.gov This "chemistry-on-the-complex" approach allows for the modular assembly of intricate structures, such as those used in the development of photosensitizers. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Studies

The systematic derivatization of 2-(6-methylpyridin-3-yl)ethanamine is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). By modifying specific parts of the molecule, researchers can probe how these changes affect the compound's biological activity.

The pyridine ring in 2-(6-methylpyridin-3-yl)ethanamine can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orguomosul.edu.iq Such reactions typically require more vigorous conditions. uomosul.edu.iq

Halogenation: Introducing halogen atoms like bromine or chlorine onto the pyridine ring can significantly alter the electronic and steric properties of the molecule.

Methylation: The introduction of additional methyl groups can also be achieved through electrophilic substitution, although Friedel-Crafts alkylation and acylation reactions are often challenging with pyridine due to the deactivating effect of the nitrogen atom. researchgate.net

Coordination Chemistry and Ligand Synthesis Applications

The molecular architecture of 2-(6-methylpyridin-3-yl)ethanamine, featuring two distinct nitrogen atoms—one on the aromatic pyridine ring and one on the flexible ethanamine side chain—makes it a valuable bidentate ligand in coordination chemistry.

Role of the Nitrogen-Rich Structure in Metal Coordination

The coordination capability of 2-(6-methylpyridin-3-yl)ethanamine is rooted in its nitrogen-rich structure. Both nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, functioning as Lewis bases. wikipedia.orgThis allows the molecule to act as a chelating ligand, binding to a single metal ion at two points to form a stable five-membered chelate ring.

Pyridine Nitrogen (N_sp²): The nitrogen atom within the pyridine ring is sp²-hybridized. Its lone pair resides in an sp² orbital in the plane of the ring, making it a good σ-donor. The aromatic π-system of the pyridine ring also allows it to act as a weak π-acceptor, which can stabilize metal ions in lower oxidation states. wikipedia.org* Amine Nitrogen (N_sp³): The primary amine nitrogen of the ethanamine side chain is sp³-hybridized. Its lone pair is more basic and is a strong σ-donor compared to the pyridine nitrogen. wikipedia.org This dual-donor capability enables the formation of stable coordination complexes with a variety of transition metals. The combination of a rigid aromatic donor (pyridine) and a flexible aliphatic donor (amine) provides a unique electronic and steric environment around the metal center.

Influence of Substituent Position on Ligand Geometry

The specific geometry of metal complexes formed with pyridyl-ethylamine ligands is highly sensitive to the position of substituents on the pyridine ring. In 2-(6-methylpyridin-3-yl)ethanamine, both the position of the ethanamine side chain (at C3) and the methyl group (at C6) significantly influence the resulting ligand geometry and complex stability.

Electronic Effects: The methyl group at the 6-position is an electron-donating group. This increases the electron density on the pyridine ring, enhancing the σ-donating ability of the pyridine nitrogen and strengthening the metal-ligand bond. nih.govStudies on substituted pyridine ligands have shown that electron-donating groups generally lead to stronger metal-nitrogen bonds compared to unsubstituted or electron-withdrawing group-substituted pyridines. nih.govacs.org

| Feature | Influence on 2-(6-Methylpyridin-3-yl)ethanamine | General Principle Observed in Pyridine Ligands |

| Ethylamine Position (C3) | Creates a specific chelate bite angle distinct from C2 or C4 isomers, influencing the geometry of the resulting metal complex. | The substitution pattern on the pyridine ring dictates the spatial orientation of donor atoms and the resulting stability and geometry of the chelate. nih.gov |

| Methyl Group (C6) | Electron-donating nature increases the basicity of the pyridine nitrogen, strengthening the M-N bond. nih.gov | Electron-donating substituents enhance σ-donation, while electron-withdrawing groups weaken it, affecting reaction kinetics and bond strengths. acs.org |

| Steric Hindrance | The C6-methyl group can sterically influence adjacent ligands, potentially distorting the ideal coordination geometry (e.g., octahedral). | Bulky substituents near the coordinating nitrogen atom typically favor higher spin states in metals like iron(II) and can create unique reactive pockets. whiterose.ac.uk |

Reactivity in Transition-Metal Complex Formation

2-(6-Methylpyridin-3-yl)ethanamine and its derivatives are effective ligands for forming complexes with a wide range of transition metals, including but not limited to ruthenium (Ru), palladium (Pd), copper (Cu), and iron (Fe). The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

The reactivity of the ligand is influenced by several factors:

Metal Ion Properties: The choice of metal ion (its size, charge, and preferred coordination number) dictates the stoichiometry and geometry of the resulting complex.

Reaction Conditions: Temperature, solvent, and pH can influence the reaction outcome, sometimes leading to different isomeric products or coordination modes.

Ancillary Ligands: In the formation of mixed-ligand complexes, the electronic and steric properties of other ligands present will affect how 2-(6-methylpyridin-3-yl)ethanamine binds.

For example, in the context of ruthenium polypyridine complexes, ligands structurally similar to 2-(6-methylpyridin-3-yl)ethanamine are used to construct photosensitizers and catalysts. The precise arrangement of these ligands around the ruthenium center is critical for tuning the complex's photophysical and electrochemical properties. Studies have shown that even subtle changes, such as the position of a substituent, can alter the energy levels of the molecular orbitals and the degree of electronic communication in multicomponent systems. nih.gov

Modulation of Metal-Dioxygen Reactivity by Pyridyl-Ethanamine Ligands

Pyridyl-ethylamine ligands play a significant role in modeling the active sites of metalloenzymes, particularly those involved in the binding and activation of molecular oxygen (dioxygen, O₂). Copper and iron complexes featuring these ligands have been extensively studied as synthetic analogues of enzymes like tyrosinase and methane (B114726) monooxygenase.

The ligand framework modulates metal-dioxygen reactivity in several ways:

Electronic Tuning: The electron-donating methyl group on the 2-(6-methylpyridin-3-yl)ethanamine ligand increases the electron density at the metal center. For a copper(I) or iron(II) complex, this enhanced electron density facilitates the transfer of electrons to bound O₂, promoting the formation of reactive peroxo or superoxo species.

Steric Control: The steric bulk provided by the ligand framework, including the methyl group and the chelate ring structure, can prevent the formation of inactive dimeric μ-oxo bridged species. This allows for the isolation and study of transient metal-dioxygen intermediates.

Geometric Constraints: The bidentate nature of the ligand and its specific bite angle create a defined coordination environment. This pre-organized geometry can help stabilize specific metal-dioxygen adducts (e.g., side-on peroxo vs. end-on superoxo) and influence the subsequent reactivity of these species, such as their ability to perform oxidation or oxygenation reactions on external substrates.

By systematically modifying the substituents on the pyridyl-ethylamine scaffold, researchers can fine-tune the electronic and steric environment around the metal, thereby controlling its reactivity with dioxygen.

Advanced Spectroscopic and Analytical Characterization of 2 6 Methylpyridin 3 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(6-Methylpyridin-3-yl)ethanamine. Both ¹H and ¹³C NMR provide specific data on the chemical environment of each atom within the molecule.

Detailed analysis of the ¹H NMR spectrum allows for the assignment of protons based on their chemical shifts (δ), multiplicities, and coupling constants (J). The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, while the protons of the ethylamine (B1201723) side chain and the methyl group resonate at higher fields.

Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the substituents, while the aliphatic carbons of the ethylamine and methyl groups have characteristic upfield shifts.

| ¹H NMR Spectral Data | |

| Assignment | Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 |

| Ethanamine CH₂ | 2.7 - 3.0 |

| Methyl Protons | 2.4 - 2.6 |

| ¹³C NMR Spectral Data | |

| Assignment | Chemical Shift (ppm) |

| Pyridine Ring Carbons | 120 - 160 |

| Ethanamine CH₂ | 35 - 45 |

| Methyl Carbon | 18 - 25 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of 2-(6-Methylpyridin-3-yl)ethanamine, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass of 2-(6-Methylpyridin-3-yl)ethanamine (C₈H₁₂N₂) is 136.1000 Da. uni.lu The experimentally determined mass from HRMS analysis would be expected to be very close to this value.

Electrospray Ionization Mass Spectrometry in Derivatization Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as derivatives of 2-(6-Methylpyridin-3-yl)ethanamine. In derivatization analysis, the primary amine group of the molecule can be reacted with various reagents to form derivatives that may have improved chromatographic or mass spectrometric properties. ESI-MS can then be used to characterize these derivatives, often observing the protonated molecule [M+H]⁺. For instance, predicted collision cross-section values for the protonated adduct [M+H]⁺ of a related compound, 2-ethyl-6-methylpyridin-3-amine, have been calculated. uni.lu

Chromatographic Techniques for Purity Assessment and Method Development

Chromatographic techniques are essential for assessing the purity of 2-(6-Methylpyridin-3-yl)ethanamine and for developing analytical methods for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For a structurally similar compound, 1-pyridin-3-yl-ethylamine, an HPLC method has been developed using a mixed-mode column. sielc.com This method utilizes an isocratic mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 260 nm. sielc.com Such a method could be adapted for the analysis of 2-(6-Methylpyridin-3-yl)ethanamine. The purity of related compounds has been assessed to be 99.5% or higher by HPLC. google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies corresponding to the energy of these vibrations. For 2-(6-Methylpyridin-3-yl)ethanamine, the key functional groups are the primary amine (-NH₂), the substituted aromatic pyridine ring, and the aliphatic ethyl and methyl groups.

The analysis of its IR spectrum would reveal characteristic absorption bands. The primary amine group is particularly notable, typically showing two distinct bands for the symmetric and asymmetric N-H stretching vibrations. Current time information in Bangalore, IN. The presence of the pyridine ring and alkyl groups also results in specific absorptions. chemicalbook.comnp-mrd.org

Table 1: Predicted Infrared (IR) Absorption Bands for 2-(6-Methylpyridin-3-yl)ethanamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100-3000 | C-H Aromatic Stretch | Pyridine Ring | Medium to Weak |

| 2960-2850 | C-H Aliphatic Stretch | Ethyl (-CH₂CH₂) & Methyl (-CH₃) | Strong to Medium |

| ~1650 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to Variable |

| 1600-1585, 1500-1400 | C=C and C=N Ring Stretching | Pyridine Ring | Strong to Medium |

| 1470-1450 | C-H Bending | Alkyl Groups (-CH₂-, -CH₃) | Medium |

| 1220-1020 | C-N Stretch | Aryl-N, Alkyl-N | Medium |

| 900-675 | C-H Out-of-Plane Bending | Substituted Pyridine Ring | Strong to Medium |

This table presents predicted data based on established principles of IR spectroscopy. Specific experimental values may vary.

Advanced Spectroscopic Analysis Methodologies

Beyond basic IR spectroscopy, a suite of advanced techniques is employed to provide a comprehensive characterization of 2-(6-Methylpyridin-3-yl)ethanamine. These methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are standard in modern organic chemistry for unambiguous structure determination. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR experiments would be essential.

¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(6-Methylpyridin-3-yl)ethanamine, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the ethyl chain, the methyl group, and the amine group. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbon environments. docbrown.info For 2-(6-Methylpyridin-3-yl)ethanamine, eight distinct signals would be expected, corresponding to each of the eight carbon atoms in its unique chemical environment.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-(6-Methylpyridin-3-yl)ethanamine

¹H NMR (Proton NMR) Predicted Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet (or narrow doublet) | 1H | Pyridine H2 |

| ~7.4 | Doublet of doublets | 1H | Pyridine H4 |

| ~7.1 | Doublet | 1H | Pyridine H5 |

| ~2.8 | Triplet | 2H | -CH₂- (adjacent to amine) |

| ~2.6 | Triplet | 2H | -CH₂- (adjacent to ring) |

| ~2.5 | Singlet | 3H | -CH₃ |

| ~1.5 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13) Predicted Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | Pyridine C6 |

| ~148 | Pyridine C2 |

| ~137 | Pyridine C4 |

| ~133 | Pyridine C3 |

| ~123 | Pyridine C5 |

| ~42 | -CH₂- (adjacent to amine) |

| ~35 | -CH₂- (adjacent to ring) |

| ~24 | -CH₃ |

Note: These tables contain predicted values based on analogous structures and general NMR principles. Solvents and experimental conditions can affect actual shifts and multiplicities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. In an electron ionization (EI) mass spectrum of 2-(6-Methylpyridin-3-yl)ethanamine, a molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.19 g/mol ). sigmaaldrich.com Further fragmentation would likely occur, with a prominent peak resulting from the benzylic cleavage to lose the -CH₂NH₂ radical, a common fragmentation pathway for such structures.

Structure Activity Relationship Sar Studies of 2 6 Methylpyridin 3 Yl Ethanamine Derivatives

Systematic Chemical Modification Strategies for SAR Elucidation

Systematic modification is a cornerstone of medicinal chemistry for understanding how a molecule interacts with a biological target. For derivatives of 2-(6-Methylpyridin-3-yl)ethanamine, this involves altering the core structure in a controlled manner and assessing the impact on biological activity.

The position of the ethanamine side chain on the 6-methylpyridine ring is a critical determinant of biological activity. The parent compound features substitution at the 3-position. Its positional isomer, 2-(6-Methylpyridin-2-yl)ethanamine, provides a direct comparison to evaluate the influence of the substituent's location. sigmaaldrich.comsigmaaldrich.com

In related series of compounds designed as metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, the positioning on the pyridine (B92270) ring is crucial. For instance, the antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a 2,6-disubstituted pyridine. ebi.ac.uk Its analogue, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), which has a different heterocyclic core, demonstrates that the relative positions of the nitrogen atom and the side chains are key to receptor interaction. ebi.ac.uk While direct comparative biological data for the ethanamine isomers is sparse in the reviewed literature, the principles derived from MPEP and its analogues suggest that moving the ethanamine group from the 3-position to the 2-position would significantly alter the molecule's spatial and electronic profile, likely leading to a different biological activity profile.

Table 1: Comparison of Positional Isomers and Related Analogues

| Compound Name | Ring System | Substitution Pattern | Key Feature |

|---|---|---|---|

| 2-(6-Methylpyridin-3-yl)ethanamine | Pyridine | 3,6-disubstituted | Subject of study |

| 2-(6-Methylpyridin-2-yl)ethanamine | Pyridine | 2,6-disubstituted | Positional isomer sigmaaldrich.comsigmaaldrich.com |

This table illustrates the structural differences based on positional isomerism.

Modifications to both the methyl group and the ethanamine chain have been explored to probe the SAR. The methyl group at the 6-position can influence both steric interactions and the electronic nature of the pyridine ring.

The ethanamine chain is a flexible linker that can be replaced with other functional groups to study the impact on biological activity. In a series of structurally related mGluR5 antagonists, the analogous ethynyl (B1212043) linker was replaced with an amide group. nih.gov The study found that most structural variations to the resulting amide template were not well-tolerated, suggesting that the length, rigidity, and hydrogen-bonding capability of the linker are finely tuned for optimal activity. nih.gov A few potent amide-based compounds were discovered, indicating that specific, subtle changes can be beneficial. nih.gov

Table 2: Bioisosteric Modifications of the Ethanamine/Ethynyl Linker

| Original Linker | Modified Linker | General Outcome on Activity | Reference |

|---|

This table summarizes the effects of modifying the linker between the pyridine ring and another part of the molecule in related analogue series.

Electronic and Steric Effects of Substituents on Biological Potency

The biological potency of 2-(6-Methylpyridin-3-yl)ethanamine derivatives is highly dependent on the electronic and steric properties of any additional substituents. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the ring's electron density. The methyl group provides a small lipophilic region and can engage in van der Waals interactions within a binding pocket.

In studies of related mGluR5 antagonists, such as MTEP analogues, extensive SAR exploration has shown that both electronic and steric factors are critical. ebi.ac.uk For example, introducing substituents on the terminal phenyl ring of MPEP analogues or on the thiazole (B1198619) ring of MTEP analogues significantly modulates potency. These modifications can alter the molecule's conformation, lipophilicity, and electronic distribution, thereby affecting its binding affinity for the target receptor. Research into MTEP analogues led to the discovery of compounds with potency up to 490 times greater than MTEP itself, highlighting the profound impact of fine-tuning these properties. ebi.ac.uk These findings underscore the importance of a precise arrangement of steric bulk and electronic features for high-potency interactions.

Biological Activity Investigations of 2 6 Methylpyridin 3 Yl Ethanamine and Its Analogues in Vitro and Preclinical

Receptor and Enzyme Modulation Studies

The ability of small molecules to modulate the activity of receptors and enzymes is a cornerstone of modern pharmacology. Analogues of 2-(6-methylpyridin-3-yl)ethanamine have been investigated for their effects on critical components of the central nervous system, particularly those involved in neurotransmission and synaptic plasticity.

While direct studies on 2-(6-methylpyridin-3-yl)ethanamine are not available, research into other NMDA receptor modulators provides a framework for understanding potential activities. For instance, the compound AGN-241751, an N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator (PAM), has demonstrated rapid antidepressant-like effects in preclinical models. This compound enhances NMDA receptor activity in the medial prefrontal cortex, a brain region implicated in major depressive disorder. Studies have shown that AGN-241751 increases NMDA-mediated inward currents in layer V pyramidal neurons of the mPFC in a dose-dependent manner. This positive modulation of NMDA receptors by compounds like AGN-241751 highlights a potential therapeutic avenue for pyridine-based compounds in the treatment of depressive disorders.

The exploration of compounds that can positively influence synaptic plasticity and cognitive function is a significant area of neuroscience research. A pyridine (B92270) amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), has shown promise in this regard. In animal models of Alzheimer's disease, PAT has been found to counteract the toxicity of amyloid-β (Aβ) peptides and improve cognitive functions.

Another related compound, the pyridazine (B1198779) derivative LDN/OSU-0215111-M3, has been shown to enhance synaptic plasticity. nih.gov This compound was found to increase the size of tertiary apical dendrites and the volume of mushroom spines in the hippocampus of mice. nih.gov Furthermore, it led to an increase in the number of perisynaptic astrocytic processes interacting with mushroom spines and enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov These findings suggest that pyridazine derivatives can induce structural and functional changes at the synapse, leading to improved synaptic plasticity. nih.gov

| Compound | Model | Key Findings |

| LDN/OSU-0215111-M3 | Wild-type FVB/NJ mice | Increased size of tertiary apical dendrites and volume of mushroom spines; Enhanced long-term potentiation (LTP). nih.gov |

Studies on Cellular Processes and Pathways

Beyond receptor and enzyme modulation, researchers are investigating how these compounds influence broader cellular processes and pathways, such as those involved in fibrosis and the underlying mechanisms of their biological effects.

The potential for pyridine-containing compounds to exhibit anti-fibrotic activity has been explored through the synthesis and evaluation of imidazo[1,2-a]pyridine (B132010) derivatives as autotaxin (ATX) inhibitors. ATX is an enzyme that plays a crucial role in the development of fibrosis. In one study, a series of imidazo[1,2-a]pyridine compounds were designed and tested for their ability to inhibit ATX.

One of the most potent compounds identified, compound 20 , which features a 4-hydroxypiperidine (B117109) moiety, demonstrated remarkable inhibitory activity against ATX with an IC50 of 1.72 nM. This was more potent than the positive control, GLPG1690 (IC50 = 2.90 nM). In a preclinical model of bleomycin-induced pulmonary fibrosis in mice, oral administration of compound 20 was shown to significantly alleviate lung structural damage and reduce fibrotic lesions.

| Compound | Target | In Vitro Activity (IC50) | In Vivo Model | Key Findings |

| Compound 20 | Autotaxin (ATX) | 1.72 nM | Bleomycin-induced pulmonary fibrosis in mice | Effectively alleviated lung structural damage and reduced fibrotic lesions. |

Understanding the mechanisms through which these compounds exert their effects is crucial for their development as therapeutic agents. For the pyridazine derivative LDN/OSU-0215111-M3, proteomic analysis of isolated synaptic terminals suggested an increase in dendritic and synaptic proteins and pointed towards the potential involvement of the phospholipase D signaling pathway. nih.gov This indicates that the compound may enhance synaptic plasticity by promoting the synthesis of proteins essential for synaptic structure and function. nih.gov

Preclinical Pharmacological Investigations of Analogues

Preclinical studies on various 6-methyl pyridine derivatives have revealed a range of pharmacological activities. A series of 2-substituted-6-methylpyridines were synthesized and evaluated for their anticonvulsant, amphetamine-antagonistic, antihistaminic, and cardiac activities. nih.gov

Several compounds within this series demonstrated significant anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models. nih.gov Notably, compounds such as 2-[2-(1-imidazolyl)ethylamino]-6-methylpyridine and 2-[2-(methylamino)ethylamino]-6-methylpyridine were among the most active against MES-induced seizures. nih.gov

Furthermore, certain derivatives, including 2-[2-(diethylamino)ethylamino]-6-methylpyridine and 2-[2-hydroxy-3-(1-imidazolyl)propylamino]-6-methylpyridine , exhibited a significant reduction in amphetamine-induced elevated motor activity. nih.gov Some compounds also showed notable sympathetic blocking activity and the ability to block histamine-induced contractions in guinea pig ileum. nih.gov These diverse pharmacological effects underscore the potential for developing 6-methyl pyridine analogues for a variety of therapeutic applications.

Anticonvulsant Activity Assessment in Animal Models

While direct studies on the anticonvulsant properties of 2-(6-Methylpyridin-3-yl)ethanamine are not extensively documented, research on analogous pyridine-containing compounds has shown promising results in animal models of epilepsy. For instance, various new thioalkyl derivatives of pyridine have demonstrated significant anticonvulsant activity by antagonizing pentylenetetrazole-induced seizures. nih.gov These compounds were noted for their low toxicity and lack of muscle relaxant side effects at the doses tested. nih.gov

In a similar vein, new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have been synthesized and evaluated for their neurotropic activity. mdpi.com These hybrids exhibited notable antagonism to pentylenetetrazole, with anticonvulsant activity ranging from 20% to 80%. mdpi.com Notably, these compounds were found to be more potent than the conventional antiepileptic drug ethosuximide (B1671622) in this model, though less so than diazepam. mdpi.com An important advantage was the absence of muscle relaxation, a common side effect of diazepam. mdpi.com

Furthermore, studies on 2,4(1H)-diarylimidazoles, which can be considered structural analogues, have identified compounds with anticonvulsant activity in the maximal electroshock (MES) rodent seizure model. nih.gov The MES model is utilized to identify compounds that can prevent the spread of seizures. nih.gov The protective indices for some of these compounds indicated a favorable safety profile. nih.gov Pyridine alkaloids, in general, have been recognized for their potential to affect the central nervous system and have been investigated for their antiseizure effects, often by targeting GABA receptors. researchgate.net

Table 1: Anticonvulsant Activity of Analogue Pyridine Derivatives

| Compound Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Thioalkyl pyridine derivatives | Pentylenetetrazole-induced seizures in mice | High anticonvulsant activity, low toxicity, no muscle relaxation. | nih.gov |

| Bicyclic pyridine-1,2,3-triazole hybrids | Pentylenetetrazole-induced seizures in mice | Activity ranges from 20-80%, superior to ethosuximide. | mdpi.com |

| 2,4(1H)-Diarylimidazoles | Maximal electroshock (MES) in rodents | Identification of four compounds with significant anticonvulsant activity. | nih.gov |

Modulation of Motor Activity (e.g., Amphetamine Antagonistic Activity)

The phenethylamine (B48288) scaffold, a core component of 2-(6-Methylpyridin-3-yl)ethanamine, is known to interact with monoamine neurotransmitter systems that play a crucial role in motor activity. wikipedia.org While direct amphetamine antagonistic activity studies for the specific compound are unavailable, research on phenethylamine derivatives provides insights into their potential to modulate dopaminergic pathways. The dopamine (B1211576) transporter (DAT) is a primary target for many psychoactive substances and is critical for clearing synaptic dopamine. nih.gov Mice lacking the DAT protein exhibit significant hyperactivity. nih.gov

Investigations into phenethylamine derivatives have shown that their structure influences their ability to inhibit dopamine reuptake. nih.gov For example, the nature of the aromatic group and the length of the alkyl group can affect the inhibitory activity on dopamine reuptake. nih.gov Methamphetamine, a well-known phenethylamine derivative, is a potent central nervous system stimulant that can induce euphoria, alertness, and repetitive behaviors. wikipedia.org Its effects are largely mediated through the release and reuptake inhibition of dopamine. wikipedia.org The study of such analogues helps in understanding how structural modifications to the phenethylamine backbone could lead to compounds that might antagonize the motor-stimulant effects of drugs like amphetamine.

Antihistaminic Activity in Isolated Tissue Preparations

Studies on Sympathetic Blocking Activity

The potential for 2-(6-Methylpyridin-3-yl)ethanamine and its analogues to exhibit sympathetic blocking activity can be inferred from the pharmacology of related structures. The phenethylamine skeleton is the backbone for many compounds that interact with the sympathetic nervous system, including adrenergic agonists and antagonists. Beta-blockers, a class of drugs that block the effects of adrenaline on β-adrenergic receptors, often contain an aromatic ring and an aminoethyl side chain, albeit with modifications. For example, practolol, a β1-selective adrenergic receptor antagonist, has a structure that includes an aromatic ring and an amino-containing side chain. wikipedia.org Although its structure is more complex, the fundamental components bear some resemblance. The pyridine nucleus itself is present in numerous compounds with diverse biological activities, and its ability to modulate the autonomic nervous system has been noted. researchgate.net However, specific studies detailing the sympathetic blocking activity of 2-(6-Methylpyridin-3-yl)ethanamine or its close analogues are currently lacking in the scientific literature.

In Vitro Cytotoxicity Against Tumor Cell Lines (for related complexes)

While the cytotoxicity of 2-(6-Methylpyridin-3-yl)ethanamine itself has not been extensively reported, studies on metal complexes involving similar pyridine-based ligands have shown significant anticancer potential. For example, three novel Thallium(III) complexes containing pyridine-2,6-dicarboxylate (B1240393) derivatives were synthesized and evaluated for their in vitro cytotoxicity against human melanoma (A375) and human colon adenocarcinoma (HT29) cell lines. nih.gov

Two of these complexes, C1 and C3, demonstrated potent and selective cytotoxic effects on these cancer cell lines, while showing weak cytotoxicity towards normal human foreskin fibroblast (HFF) cells. nih.gov The mechanism of action for the cytotoxic effects of C1 and C3 in A375 cells was found to be the induction of apoptosis through a mitochondria-mediated pathway. nih.gov This was evidenced by an increase in reactive oxygen species (ROS) production, a reduction in the mitochondrial membrane potential, and changes in the expression of apoptosis-related proteins. nih.gov

Table 2: In Vitro Cytotoxicity of Related Thallium(III) Pyridine Dicarboxylate Complexes

| Complex | Cell Line | IC50 (µM) | Key Findings | Reference |

|---|---|---|---|---|

| C1 | A375 (Melanoma) | Potent | Induces apoptosis via mitochondrial pathway | nih.gov |

| C1 | HT29 (Colon Adenocarcinoma) | Potent | Selective cytotoxicity | nih.gov |

| C1 | HFF (Normal Fibroblast) | > 500 | Weak cytotoxicity | nih.gov |

| C3 | A375 (Melanoma) | Potent | Induces apoptosis via mitochondrial pathway | nih.gov |

| C3 | HT29 (Colon Adenocarcinoma) | Potent | Selective cytotoxicity | nih.gov |

| C3 | HFF (Normal Fibroblast) | > 500 | Weak cytotoxicity | nih.gov |

Metabolomic Analysis of Compound Exposure

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool to understand the biochemical effects of xenobiotic exposure. While a specific metabolomic analysis of exposure to 2-(6-Methylpyridin-3-yl)ethanamine is not available, studies on the parent compound, phenethylamine, offer insights into its metabolic fate. Phenethylamine is biosynthesized from the amino acid phenylalanine and is believed to act as a neuromodulator or neurotransmitter in the brain. hmdb.calmdb.ca When ingested, it is rapidly metabolized by monoamine oxidase B (MAO-B) into phenylacetic acid, which limits its systemic concentrations reaching the brain. hmdb.calmdb.ca

Metabolomic studies of exposure to other structurally related compounds, such as lead, have demonstrated the ability of this technology to identify metabolic profiles associated with exposure and to understand downstream health effects. dtic.mildtic.mil A comprehensive metabolomic analysis of 2-(6-Methylpyridin-3-yl)ethanamine exposure would be necessary to identify its specific metabolic fingerprint and to elucidate the metabolic pathways it perturbs. Such a study would provide valuable information on its mechanism of action and potential biological targets.

Future Directions in Research on 2 6 Methylpyridin 3 Yl Ethanamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyridines is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient and environmentally friendly methods. While specific, high-yield synthetic routes for 2-(6-Methylpyridin-3-yl)ethanamine are not extensively documented in publicly available literature, future research could focus on adapting existing methodologies for pyridine (B92270) synthesis.

Modern approaches to pyridine synthesis often involve metal-catalyzed cross-coupling reactions and cycloaddition strategies. For instance, organocatalyzed formal (3+3) cycloaddition reactions have proven effective for the synthesis of other substituted pyridines. acs.org Similarly, cobalt-catalyzed [2 + 2 + 2] cycloaddition reactions of nitriles and alkynes represent a powerful and atom-economical method for constructing the pyridine ring. rsc.org Future work could explore the application of these contemporary methods to produce 2-(6-Methylpyridin-3-yl)ethanamine and its precursors, aiming for higher yields, milder reaction conditions, and the use of more sustainable catalysts.

A potential area of investigation could be the development of a one-pot synthesis, which would streamline the production process, reduce waste, and lower costs. Research into novel catalytic systems, perhaps utilizing earth-abundant metals, could also contribute to more sustainable synthetic protocols.

Exploration of Advanced Derivatization Strategies for Enhanced Bioactivity

The core structure of 2-(6-Methylpyridin-3-yl)ethanamine, featuring a pyridine ring and an ethylamine (B1201723) side chain, makes it an attractive scaffold for chemical modification. Derivatization—the process of chemically modifying a compound to produce new ones with different properties—is a key strategy in drug discovery.

Future research will likely focus on creating a library of derivatives of 2-(6-Methylpyridin-3-yl)ethanamine to explore their potential biological activities. The structure-activity relationship (SAR) of pyridine derivatives has been a subject of intense study, revealing that the nature and position of substituents on the pyridine ring can significantly influence their biological effects. nih.gov For example, the introduction of different functional groups could modulate the compound's ability to interact with biological targets such as enzymes or receptors.

Systematic modifications of the pyridine ring and the ethylamine side chain could lead to the discovery of new compounds with enhanced potency and selectivity for specific biological targets. This could involve the addition of halogens, alkyl groups, or other functionalities known to influence pharmacokinetic and pharmacodynamic properties.

Deeper Mechanistic Elucidation of Biological Interactions at Molecular Level

Understanding how a molecule interacts with biological systems is crucial for its development as a therapeutic agent or a research tool. For 2-(6-Methylpyridin-3-yl)ethanamine, future research should aim to elucidate its mechanism of action at the molecular level.

Given the structural similarities to other bioactive pyridine derivatives, it is plausible that this compound could interact with a range of biological targets, including neurotransmitter receptors, enzymes, or ion channels. For instance, many pyridine-containing compounds are known to interact with the central nervous system.

Techniques such as molecular docking and binding assays could be employed to identify potential protein targets. Subsequent in vitro and in vivo studies would then be necessary to validate these interactions and understand their physiological consequences. A deeper understanding of these molecular interactions will be essential for identifying the therapeutic potential of 2-(6-Methylpyridin-3-yl)ethanamine and its derivatives.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is revolutionizing chemical research. In the context of 2-(6-Methylpyridin-3-yl)ethanamine, in silico studies can play a pivotal role in guiding future research.

Computational tools can be used to predict the physicochemical properties, potential biological activities, and toxicity of 2-(6-Methylpyridin-3-yl)ethanamine and its derivatives. researchgate.net For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives before they are synthesized, saving time and resources. nih.gov

Molecular dynamics simulations can provide insights into the binding of these compounds to their biological targets, helping to explain their mechanism of action. researchgate.net The integration of these computational predictions with experimental validation will accelerate the discovery and development of new applications for 2-(6-Methylpyridin-3-yl)ethanamine.

| Computational Approach | Application in Research | Potential Benefit |

| Molecular Docking | Identifying potential biological targets | Prioritizing experimental testing |

| QSAR | Predicting bioactivity of new derivatives | Guiding rational drug design |

| Molecular Dynamics | Simulating protein-ligand interactions | Understanding mechanism of action |

| ADMET Prediction | Assessing pharmacokinetic and toxicity profiles | Early identification of potential liabilities |

Expanding Research Applications in Catalysis and Material Science

The utility of pyridine derivatives extends beyond biology into the realms of catalysis and material science. The nitrogen atom in the pyridine ring can coordinate with metal ions, making pyridine-based compounds excellent ligands for catalysts. nih.gov

Future research could explore the use of 2-(6-Methylpyridin-3-yl)ethanamine as a ligand in transition metal catalysis. The specific substitution pattern of this compound could impart unique electronic and steric properties to a metal center, potentially leading to novel catalytic activities or selectivities. acs.org For example, palladium complexes with pyridine ligands have been shown to be effective catalysts in cross-coupling reactions. nih.gov

In material science, pyridine-containing polymers and coordination complexes are of interest for their electronic and optical properties. Investigations into the incorporation of 2-(6-Methylpyridin-3-yl)ethanamine into polymeric structures or as a component in metal-organic frameworks (MOFs) could lead to the development of new materials with applications in areas such as sensing, electronics, or gas storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.